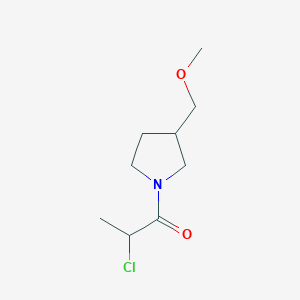

1-(3-Methoxymethylpyrrolidin-1-yl)-2-chlorpropan-1-on

Übersicht

Beschreibung

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and a chloropropanone moiety

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Wirkstoffdesign und -synthese

Der Pyrrolidinring ist ein häufiges Merkmal in bioaktiven Molekülen, die zur Behandlung menschlicher Krankheiten eingesetzt werden. Seine sp3-Hybridisierung ermöglicht eine effiziente Erkundung des Pharmakophorraums, trägt zur Stereochemie des Moleküls bei und erhöht die dreidimensionale Abdeckung . Die fragliche Verbindung könnte als Schlüsselzwischenprodukt bei der Synthese neuer biologisch aktiver Verbindungen mit potenziellen therapeutischen Anwendungen dienen.

Pharmakokinetik: ADME/Tox-Studien

Heterocyclische Verbindungen wie Pyrrolidinderivate sind entscheidend für die Modifizierung physikalisch-chemischer Parameter, um optimale ADME/Tox-Profile (Absorption, Distribution, Metabolismus, Exkretion/Toxikologie) für Kandidatenmoleküle zu erreichen . Diese Verbindung könnte in pharmakokinetischen Studien verwendet werden, um ihr Verhalten in biologischen Systemen und ihr Potenzial als Wirkstoffmolekül zu verstehen.

Biochemie: Enzyminhibition

Sterische Faktoren von Pyrrolidinderivaten beeinflussen ihre biologische Aktivität, einschließlich der Enzyminhibition. Die einzigartige Struktur von „1-(3-Methoxymethylpyrrolidin-1-yl)-2-chlorpropan-1-on“ kann mit spezifischen Enzymen interagieren, was möglicherweise zur Entwicklung neuer Inhibitoren führt, die zur Untersuchung oder Behandlung verschiedener biochemischer Pfade verwendet werden können .

Chemische Biologie: Proteinbindungsstudien

Die Stereogenität des Pyrrolidinrings bedeutet, dass verschiedene Stereoisomere auf unterschiedliche Weise an enantioselektive Proteine binden können. Diese Verbindung könnte in der chemischen Biologieforschung verwendet werden, um die Bindungsmodi und Affinitäten von Medikamenten zu ihren Proteinzielen zu untersuchen, was für das Verständnis der Wirksamkeit und Sicherheit von Medikamenten entscheidend ist .

Organische Synthese: Baustein für komplexe Moleküle

Aufgrund ihrer Reaktivität und Selektivität kann dieses Pyrrolidinderivat als Baustein für die Synthese komplexerer organischer Moleküle dienen. Es könnte besonders nützlich sein bei der Konstruktion von Molekülen mit mehreren Stereozentren oder bei der asymmetrischen Synthese .

Materialwissenschaften: Organische elektronische Materialien

Pyrrolidin und seine Derivate haben potenzielle Anwendungen in der Materialwissenschaft, insbesondere bei der Entwicklung organischer elektronischer Materialien. Die elektronendonierenden Eigenschaften des Stickstoffatoms im Pyrrolidinring können genutzt werden, um organische Halbleiter zu erzeugen, die in einer Vielzahl elektronischer Geräte verwendet werden .

Wirkmechanismus

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.

Mode of action

The mode of action would depend on the specific target. For example, some pyrrolidine derivatives have been shown to interact with receptors or enzymes, leading to changes in cellular signaling .

Biochemical pathways

The affected pathways would depend on the specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of pathways, depending on their specific structures and targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are often well absorbed and distributed due to their lipophilic nature .

Result of action

The molecular and cellular effects would depend on the specific target and mode of action. Some pyrrolidine derivatives have been associated with anti-inflammatory, analgesic, antibacterial, and other activities .

Biochemische Analyse

Biochemical Properties

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can interact with carbonic anhydrase isoenzymes, which are involved in maintaining acid-base balance in tissues . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, a nuclear receptor involved in the regulation of immune responses . By modulating the activity of such receptors, the compound can alter gene expression patterns and impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes results in the inhibition of these enzymes, affecting their role in physiological processes . Additionally, the compound can influence gene expression by modulating the activity of nuclear receptors like RORγt .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of immune responses or inhibition of specific enzymes . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level is required to achieve a noticeable biological effect.

Metabolic Pathways

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . For instance, its interaction with carbonic anhydrase isoenzymes can affect the production and utilization of bicarbonate ions, which are crucial for maintaining pH balance in tissues .

Transport and Distribution

The transport and distribution of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles can enhance or inhibit its effects.

Subcellular Localization

The subcellular localization of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and influence its overall biological activity. For example, its presence in the nucleus can enhance its ability to modulate gene expression by interacting with nuclear receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-(methoxymethyl)pyrrolidine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine

Eigenschaften

IUPAC Name |

2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWJTTZOYMLCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(C1)COC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)

![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propionic acid](/img/structure/B1466145.png)

![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)

![Tert-butyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1466157.png)